molecular formula C7H4BrFN2O2S B2712798 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2580222-75-7

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride

Cat. No.: B2712798
CAS No.: 2580222-75-7
M. Wt: 279.08
InChI Key: JIYFIIPRSYELMT-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H4BrFN2O2S. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and sulfonyl fluoride groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of pyrrolo[2,3-b]pyridine followed by sulfonylation and fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, strong acids, and bases, as well as organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as kinases in the FGFR pathway . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and sulfonyl fluoride groups, which confer distinct reactivity and enable its use in diverse chemical transformations and biological studies.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYFIIPRSYELMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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